

A Technical Guide to the Physical Characteristics of Boc-Trp-OH Powder

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Compound of Interest

Compound Name: **Boc-Trp-OH**

Cat. No.: **B558201**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of N^{α} -(tert-Butoxycarbonyl)-L-tryptophan (**Boc-Trp-OH**), a critical reagent in peptide synthesis. The information presented is intended to support research, development, and quality control processes by providing key data points and standardized experimental protocols.

Physicochemical Properties

Boc-Trp-OH is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is fundamental for its application in solid-phase peptide synthesis (SPPS).^{[1][2]} The physical properties of the powder are crucial for handling, storage, and reaction setup.

The quantitative physical characteristics of **Boc-Trp-OH** are summarized in the tables below. Note that values can vary slightly between suppliers and based on the purity of the sample.

Table 1: General Physical Properties of **Boc-Trp-OH** Powder

Property	Value	Citations
Appearance	White to off-white or light yellow powder/crystal.	[2] [3]
Melting Point	108 - 136 °C (with decomposition)	[3] [4]
Density	~1.27 g/cm ³	[3]
Form	Solid powder	[4]

Table 2: Chemical and Spectroscopic Data for **Boc-Trp-OH**

Property	Value	Citations
CAS Number	13139-14-5	[5]
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₄	[6]
Molecular Weight	304.34 g/mol	[5] [6]
Optical Rotation [α]20/D	-20 ± 1° (c=1 in DMF)	

Solubility Profile

The solubility of **Boc-Trp-OH** is a critical factor for its use in solution-phase and solid-phase peptide synthesis.

Boc-Trp-OH exhibits poor solubility in aqueous solutions but is soluble in several common organic solvents.[\[2\]](#)[\[3\]](#)

Table 3: Qualitative Solubility of **Boc-Trp-OH**

Solvent	Solubility	Citations
Water	Not very soluble / Insoluble	[2][3]
Dimethylformamide (DMF)	Soluble	[2][3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3][4]
Methanol	Soluble	[3]
Dichloromethane (DCM)	Soluble	[2][4]
Chloroform	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Acetone	Soluble	[4]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physical properties.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7][8] Pure compounds typically exhibit a sharp melting range, while impurities can cause depression and broadening of the range.[7]

Protocol:

- Sample Preparation: Ensure the **Boc-Trp-OH** powder is completely dry. If necessary, grind the crystals into a fine, uniform powder using a mortar and pestle.[9][10]
- Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powder until a small amount (2-3 mm in height) enters the tube.[9]
- Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder tightly into the sealed end. Dropping the tube through a long, vertical glass tube can aid in compaction.[10][11]

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]
- Heating:
 - For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.[10]
 - For a precise measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point.[9]
 - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]
- Observation and Recording:
 - Record the temperature (T1) at which the first droplet of liquid is observed.[11]
 - Record the temperature (T2) at which the entire solid phase has transformed into a transparent liquid.[11]
 - The melting point is reported as the range T1 - T2.

This protocol provides a systematic approach to classifying a compound based on its solubility in a series of solvents, which can indicate the presence of certain functional groups.[12][13]

Protocol:

- Initial Test: Add approximately 20-30 mg of **Boc-Trp-OH** powder to a small test tube.
- Water Solubility: Add 1 mL of deionized water to the test tube. Shake vigorously for 30-60 seconds.[13] Observe if the solid dissolves completely. **Boc-Trp-OH** is expected to be insoluble.
- Acid/Base Solubility: If the compound is insoluble in water, proceed with the following tests in separate tubes:
 - 5% NaOH Solution: Add 1 mL of 5% NaOH. Shake vigorously. Solubility indicates an acidic functional group (e.g., carboxylic acid).[14]

- 5% NaHCO₃ Solution: Add 1 mL of 5% NaHCO₃. Shake vigorously. Solubility indicates a strong acid, such as a carboxylic acid.[14]
- 5% HCl Solution: Add 1 mL of 5% HCl. Shake vigorously. Solubility indicates a basic functional group (e.g., an amine).[14]
- Organic Solvent Solubility: Test solubility in various organic solvents (DMF, DMSO, Methanol, etc.) by adding ~1 mL of the solvent to a fresh sample and observing dissolution.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[15][16]

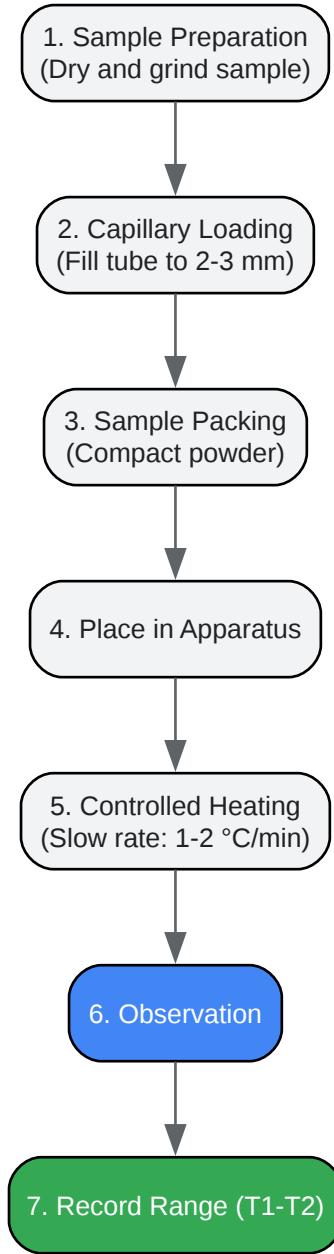
Protocol:

- Sample Preparation: Add an excess amount of **Boc-Trp-OH** powder to a flask or vial containing a known volume of the desired solvent (e.g., a specific buffer or organic solvent). [16][17]
- Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[15][16]
- Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., PTFE).[16][17]
- Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of **Boc-Trp-OH** in the diluted sample using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]
- Calculation: Use a pre-established calibration curve to determine the concentration of the analyte in the saturated solution, which represents its solubility. Report the result in units such as mg/mL or mol/L at the specified temperature.

Visualized Experimental Workflows

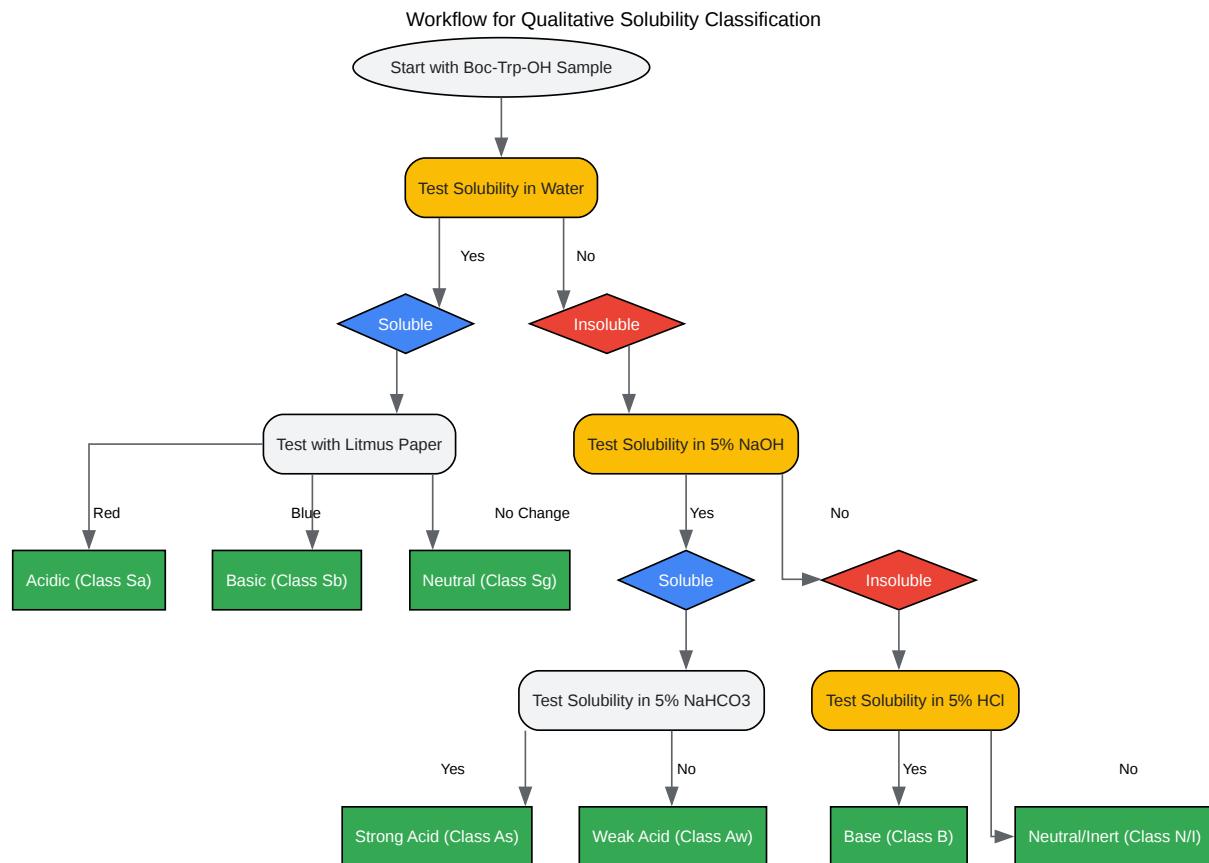
The following diagrams illustrate the logical flow of the key experimental protocols described above.

Workflow for Melting Point Determination



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Caption: Workflow for Melting Point Determination.

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Caption: Workflow for Qualitative Solubility Classification.

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